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Abstract
This technical guide provides an in-depth exploration of the discovery, history, and scientific

development of trans-4-Aminocyclohexanecarboxylic acid, widely known as tranexamic

acid. From its initial synthesis in the mid-20th century to its elucidation as a potent

antifibrinolytic agent, this document details the pivotal experiments, quantitative data, and

methodologies that have defined its understanding. The content herein is curated for

researchers, scientists, and professionals in drug development, offering a comprehensive

resource on the foundational science of this essential medicine.

Introduction: The Genesis of an Antifibrinolytic
The story of tranexamic acid begins in post-war Japan, where a husband-and-wife research

team, Shosuke and Utako Okamoto, sought a solution to the significant problem of postpartum

hemorrhage, a leading cause of maternal mortality.[1][2] Their work, driven by a desire to

reduce deaths from excessive bleeding, led them to investigate synthetic amino acid analogs.

[1][3] After initially studying the antifibrinolytic properties of epsilon-aminocaproic acid (EACA),

the Okamotos synthesized and reported on a more potent compound in 1962: tranexamic acid.

[1][4][5] They discovered that tranexamic acid was approximately 27 times more powerful than
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EACA in its ability to inhibit the breakdown of fibrin clots.[1][2] Despite its promising discovery,

the full clinical potential of tranexamic acid, particularly in treating postpartum hemorrhage,

would not be widely recognized for several decades.[1][5]

Mechanism of Action: A Competitive Antagonist in
the Fibrinolytic Cascade
Tranexamic acid exerts its antifibrinolytic effect by acting as a synthetic analog of the amino

acid lysine.[1] The process of fibrinolysis, the enzymatic breakdown of fibrin in blood clots, is

primarily mediated by the enzyme plasmin. Plasmin is derived from its inactive precursor,

plasminogen. Both plasminogen and its activators, such as tissue plasminogen activator (t-PA)

and urokinase plasminogen activator (uPA), have lysine-binding sites that are crucial for their

interaction with fibrin.

Tranexamic acid competitively inhibits the activation of plasminogen to plasmin by binding to

these lysine-binding sites on plasminogen.[6] This action effectively blocks the binding of

plasminogen to the fibrin clot, thereby preventing fibrinolysis and stabilizing the clot.[1] While

tranexamic acid can directly inhibit plasmin activity, higher concentrations are required for this

effect compared to the inhibition of plasminogen activation.[6]
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// Invisible edges for layout {rank=same; Plasminogen; tPA_uPA;} {rank=same; Plasmin;

FibrinClot;} {rank=same; TranexamicAcid; FibrinDegradation;} } .dot Caption: Fibrinolysis

pathway and inhibition by tranexamic acid.

Quantitative Data Summary
The following tables summarize key quantitative data related to the potency, efficacy, and

pharmacokinetics of tranexamic acid.

Table 1: In Vitro Potency of Tranexamic Acid

Parameter Value Enzyme/System Reference

IC₅₀ (uPA inhibition) 3.63 ± 0.16 mM

Urokinase

Plasminogen Activator

(uPA)

[7]

Kᵢ (uPA inhibition) 2.01 ± 0.09 mM

Urokinase

Plasminogen Activator

(uPA)

[7]

IC₅₀ (Plasmin

inhibition)
86.79 ± 2.30 mM Plasmin [7]

IC₅₀ (uPA-mediated

Plasminogen

activation)

4.53 ± 0.66 mM uPA and Plasminogen [7]

Comparative Potency

vs. EACA

~6-fold higher (uPA

inhibition)

Urokinase

Plasminogen Activator

(uPA)

[7]

Comparative Potency

vs. EACA
27-fold higher Fibrinolysis Inhibition [2][5]

Table 2: Pharmacokinetic Properties of Tranexamic Acid
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Parameter Value
Route of
Administration

Reference

Elimination Half-life ~2 hours Intravenous (IV) [8]

Elimination Half-life ~11 hours Oral [8]

Oral Bioavailability ~45% Oral [8]

Volume of Distribution

(Vd)
9 to 12 L Intravenous (IV) [8]

Metabolism ~5% - [8]

Elimination
>95% unchanged in

urine
- [8]

Plasma Protein

Binding
~3% (to plasminogen) - [8]

Plasma Clearance 110-116 ml/min Intravenous (IV) [9]

Experimental Protocols
Synthesis of trans-4-Aminocyclohexanecarboxylic Acid
A common historical method for the synthesis of tranexamic acid involves the catalytic

hydrogenation of p-aminobenzoic acid.

Objective: To synthesize a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid
followed by the isolation of the trans-isomer.

Materials:

p-Aminomethylbenzoic acid

Ruthenium on carbon (Ru/C) catalyst (or other suitable catalysts like Raney nickel or

platinum-based catalysts)

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
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Hydrogen gas (H₂)

Autoclave/high-pressure reactor

Filtration apparatus

Solvents for crystallization (e.g., ethanol, water)

p-Toluenesulfonic acid (for purification via salt formation)

Ion-exchange resin

Procedure:

Catalytic Hydrogenation:

In a high-pressure autoclave, a solution of p-aminomethylbenzoic acid in an alkaline

aqueous medium (e.g., with sodium hydroxide) is prepared.[10]

A catalyst, such as 5% Ruthenium on Carbon, is added to the mixture.[10]

The autoclave is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized

with hydrogen gas to approximately 2.5-3.0 MPa.[10]

The reaction mixture is heated to 100-120°C with continuous stirring.[10]

The reaction is monitored by the cessation of hydrogen uptake.

After cooling and depressurization, the catalyst is removed by filtration. The filtrate

contains a mixture of cis- and trans-4-aminomethylcyclohexanecarboxylic acid.[10]

Isomerization (Conversion):

The resulting isomeric mixture is subjected to a conversion step to enrich the trans-isomer.

This is typically achieved by heating the mixture under pressure (1.5-2.0 MPa) and at a

higher temperature (190-210°C).[10]

Purification and Isolation of the Trans-Isomer:
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The desired trans-isomer is then isolated from the mixture. This can be achieved through

fractional crystallization of the sodium salts or by forming a salt with an agent like p-

toluenesulfonic acid, which selectively crystallizes with the trans-isomer.[10][11]

Further purification can be accomplished using ion-exchange chromatography.[10]

Fibrin Plate Assay for Antifibrinolytic Activity
This assay provides a quantitative measure of fibrinolytic activity and its inhibition.

Objective: To determine the inhibitory effect of tranexamic acid on plasminogen activators.

Materials:

Petri dishes

Fibrinogen solution

Thrombin solution

Plasminogen (for plasminogen-rich plates)

Buffer (e.g., Barbital buffer, pH 7.8)

Agarose

Test compound (tranexamic acid) solutions at various concentrations

Positive control (plasminogen activator, e.g., urokinase)

Incubator (37°C)

Procedure:

Preparation of Fibrin Plates:

A solution of fibrinogen in buffer is prepared. Agarose may be added to stabilize the clot.

[12][13]
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Thrombin solution is added to the fibrinogen solution to initiate clotting. For plasminogen-

rich plates, plasminogen is also added to the mixture.[12]

The mixture is quickly poured into petri dishes to a uniform depth and allowed to clot,

forming a fibrin layer.[12]

Application of Samples:

Small wells are punched into the fibrin plate.

A standard volume of the test solutions (tranexamic acid at different concentrations mixed

with a plasminogen activator) and control solutions are added to the wells.[14]

Incubation and Measurement:

The plates are incubated at 37°C for a specified period (e.g., 12-18 hours).[14]

During incubation, the plasminogen activator will convert plasminogen to plasmin, which

then lyses the fibrin clot, creating a clear zone of lysis around the well.

The diameter of the lytic zone is measured. The area of lysis is proportional to the

concentration of the fibrinolytic agent.

The reduction in the area of lysis in the presence of tranexamic acid compared to the

control indicates its antifibrinolytic activity.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled",

fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
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Pharmacokinetics [label="Pharmacokinetic Studies", shape=ellipse, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; AnimalModels [label="Animal Models", fillcolor="#F1F3F4",

fontcolor="#202124"]; HumanStudies [label="Human Clinical Trials", fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges Synthesis -> Purification; Purification -> InVitro; InVitro -> FibrinPlate [label="e.g."];

InVitro -> ClotLysis [label="e.g."]; InVitro -> ExVivo; ExVivo -> Thromboelastography

[label="e.g."]; ExVivo -> Pharmacokinetics; Pharmacokinetics -> AnimalModels; AnimalModels -

> HumanStudies; } .dot Caption: A logical workflow for the characterization of an antifibrinolytic

agent.

Thromboelastography (TEG) for Assessing Fibrinolysis
TEG provides a global assessment of hemostasis and can be used to evaluate the effect of

antifibrinolytic agents on clot stability.

Objective: To measure the effect of tranexamic acid on the viscoelastic properties of whole

blood during clotting and fibrinolysis.

Materials:

Thromboelastograph (TEG) analyzer

Disposable cups and pins

Whole blood sample (citrated)

Activators (e.g., kaolin, tissue factor)

Recombinant tissue plasminogen activator (r-tPA) to induce fibrinolysis

Tranexamic acid solution

Procedure:

Sample Preparation:

A sample of whole blood is obtained and placed in a cup.[15]
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The sample is warmed to 37°C.[15]

An activator is added to initiate coagulation. To specifically assess fibrinolysis, r-tPA can be

added to the sample.[16]

For testing the effect of tranexamic acid, it is added to the blood sample prior to the

initiation of coagulation.

TEG Analysis:

The cup oscillates around a pin suspended in the blood. As the clot forms, it connects the

cup and pin, and the pin's motion is recorded.[15]

The instrument generates a characteristic tracing that reflects the dynamics of clot

formation, strengthening, and lysis.

Interpretation of Parameters:

R time (Reaction time): Time to initial clot formation.

K time and α-angle: Kinetics of clot formation.

Maximum Amplitude (MA): The maximum strength of the clot, reflecting platelet function

and fibrinogen concentration.

Lysis at 30/60 minutes (LY30/LY60): The percentage reduction in amplitude 30 or 60

minutes after MA, indicating the degree of fibrinolysis.

An increased LY30/LY60 value signifies hyperfibrinolysis. The addition of tranexamic acid

is expected to decrease this value, demonstrating its antifibrinolytic effect.[17]

Historical Perspective and Clinical Development
Initially, the clinical application of tranexamic acid was met with some hesitation, particularly for

its intended use in postpartum hemorrhage.[2] It was first marketed for conditions like heavy

menstrual bleeding and bleeding after dental procedures.[2] However, landmark clinical trials in

the 21st century revitalized interest in its broader applications.
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The CRASH-2 (Clinical Randomisation of an Antifibrinolytic in Significant Haemorrhage 2) trial,

published in 2010, was a large-scale study that demonstrated a significant reduction in all-

cause mortality and death due to bleeding in trauma patients treated with tranexamic acid.[4]

This study was pivotal in establishing the early administration of tranexamic acid as a standard

of care in trauma management.

Subsequently, the WOMAN (World Maternal Antifibrinolytic) trial provided the evidence that the

Okamotos had sought decades earlier. The results, published in 2017, showed that tranexamic

acid significantly reduces mortality due to bleeding in women with postpartum hemorrhage, with

no evidence of adverse effects.[5]

These and other studies have led to the inclusion of tranexamic acid on the World Health

Organization's List of Essential Medicines and its widespread use in various surgical and

medical settings to reduce blood loss and the need for transfusions.[4][5]

Conclusion
The discovery of trans-4-Aminocyclohexanecarboxylic acid by Shosuke and Utako

Okamoto was a landmark achievement in the field of hemostasis. Their meticulous research

laid the foundation for a drug that has saved countless lives. The journey of tranexamic acid

from a promising molecule in a post-war Japanese laboratory to an essential medicine used

globally underscores the importance of persistent scientific inquiry. This technical guide has

provided a comprehensive overview of its history, mechanism of action, quantitative properties,

and the key experimental methodologies used to characterize its function. For researchers and

drug development professionals, the story of tranexamic acid serves as a powerful example of

the enduring impact of fundamental scientific discovery on clinical practice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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